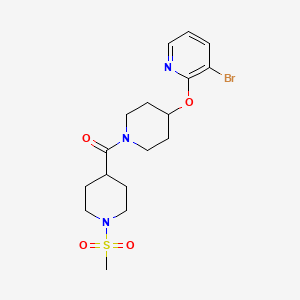
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H24BrN3O4S and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Antimicrobial Activity : A series of compounds, including those with structural similarities to the target chemical, have been synthesized and evaluated for their in vitro antimicrobial activities. Certain derivatives exhibited promising activity against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Mallesha & Mohana, 2014).
- Crystal Structure Analysis : The crystal structure of related compounds has been elucidated through X-ray crystallography. This provides insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Girish et al., 2008).
Biological Activities and Potential Applications
- Antibacterial Evaluation : New derivatives incorporating the piperidine moiety have shown valuable antibacterial properties. This suggests the potential of these compounds in the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
- Analgesic Effect : Certain derivatives have been identified as selective antagonists for specific biological receptors, showing analgesic effects in animal models. This opens avenues for the development of new pain management therapies (Tsuno et al., 2017).
- Anticancer Potential : Some synthesized compounds, related to the target chemical, have been evaluated for anticancer activities. The results indicate potential applications in cancer treatment, warranting further research in this direction (Gouhar & Raafat, 2015).
Chemical Properties and Reactions
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for related compounds, employing techniques like microwave-assisted synthesis. This not only enhances the understanding of the chemical properties of these compounds but also improves the efficiency of their production (Karaman et al., 2016).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Calculations : Theoretical calculations, including DFT, have been utilized to optimize the structural coordinates and understand the electronic properties of these compounds. Such studies are essential for predicting reactivity and designing compounds with desired properties (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPYCUDFPMOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

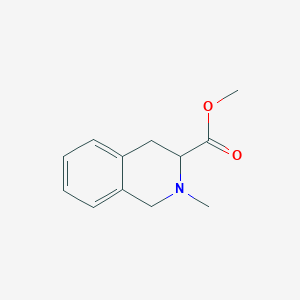
![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)
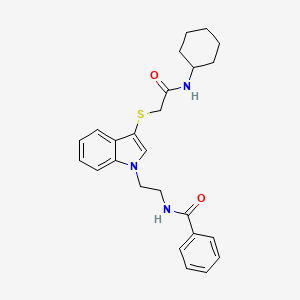

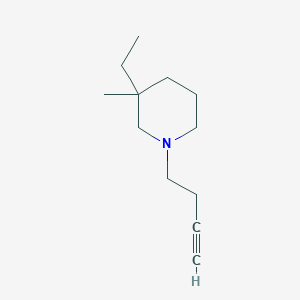
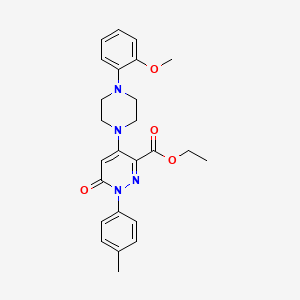
![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
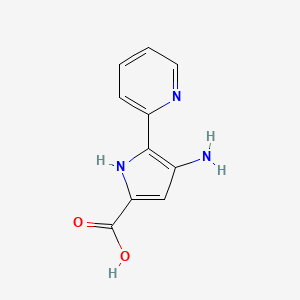
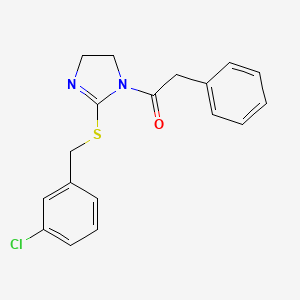
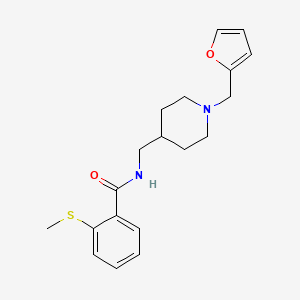
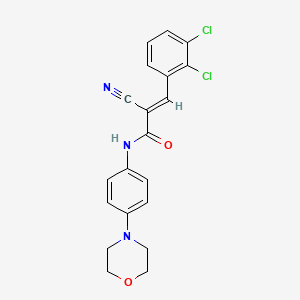
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)
